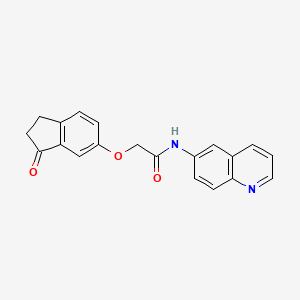

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-quinolin-6-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c23-19-8-4-13-3-6-16(11-17(13)19)25-12-20(24)22-15-5-7-18-14(10-15)2-1-9-21-18/h1-3,5-7,9-11H,4,8,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTCJYVFXHYORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide typically involves the following steps:

Formation of the Indene Derivative: The indene derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Coupling with Quinoline: The indene derivative is then coupled with a quinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions could target the carbonyl group in the indene derivative, potentially forming alcohols or other reduced species.

Substitution: The compound can participate in substitution reactions, especially at the quinoline ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds related to quinoline derivatives exhibit significant antimicrobial properties. For instance, a study investigating various quinoline derivatives found that certain compounds displayed potent activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism of action often involves inhibition of key enzymes essential for bacterial survival, such as InhA, which is critical for fatty acid synthesis in mycobacteria .

Case Study: Antimicrobial Screening

In a recent screening of quinoline derivatives, several compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, derivatives similar to 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide showed low minimum inhibitory concentration (MIC) values, indicating strong antibacterial activity. Compounds exhibiting MIC values as low as 6.25 µg/ml were highlighted as potential candidates for further development as antituberculosis agents .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied, with many compounds showing selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.

Case Study: Anticancer Evaluation

A series of studies have evaluated the antiproliferative effects of quinoline-based compounds against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). In one study, synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant anticancer activity. The presence of the quinoline moiety was crucial for the observed biological effects, suggesting that structural modifications could enhance efficacy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for industrial production. Techniques such as continuous flow chemistry may be employed to enhance yield and purity during large-scale synthesis .

Mechanism of Action

The mechanism of action of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Hydrogen Bonding and Molecular Interactions

The target compound’s 3-oxo group and quinoline nitrogen are key hydrogen-bonding sites. In contrast:

Molecular Weight and Pharmacokinetics

The target compound’s molecular weight (~350–400) is lower than analogues like Ex126 (Ev5, 584 g/mol) or Ex132 (Ev8, 549 g/mol), which incorporate bulkier piperidine or phenoxy groups. Lower molecular weight may improve bioavailability, though this depends on substituent polarity .

Structural and Functional Insights

- Indenyl vs. Indole Systems: The target’s 3-oxo-indenyl group differs from indole-based analogues (e.g., compounds 52–60, Ev2) by lacking a nitrogen atom, reducing hydrogen-bond donor capacity but increasing rigidity .

- Quinoline vs.

Biological Activity

The compound 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide (CAS Number: 1203370-68-6) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O3 , with a molecular weight of 332.4 g/mol . The compound features an indene moiety linked to a quinoline ring through an oxyacetyl group, which may contribute to its biological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H16N2O3 |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 1203370-68-6 |

Anticancer Potential

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, research has shown that derivatives of quinoline possess antitumor activity by inhibiting specific kinases involved in cancer progression. The structure of this compound suggests potential interactions with these targets due to the presence of both the quinoline and indene moieties.

The proposed mechanism of action for this compound may involve:

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways.

- Induction of Apoptosis : Some derivatives have been shown to promote apoptosis in cancer cells, suggesting that this compound might also trigger programmed cell death through mitochondrial pathways.

- Antioxidant Activity : The presence of functional groups in the structure may confer antioxidant properties, potentially protecting normal cells from oxidative damage during treatment.

Antimicrobial Activity

There is also preliminary evidence suggesting that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The biological activity against Gram-positive and Gram-negative bacteria can be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential enzymes.

Study on Quinoline Derivatives

A study focusing on quinoline derivatives reported that compounds with similar structural motifs exhibited potent inhibitory effects on cancer cell lines such as A549 (lung cancer) and HUVEC (human umbilical vein endothelial cells). The findings suggested that these compounds could effectively reduce cell proliferation and induce apoptosis .

Comparative Biological Activity

A comparative analysis of various benzamide derivatives revealed that those containing indene moieties had enhanced biological activity compared to their non-indene counterparts. This suggests that the unique structural characteristics conferred by the indene ring may play a significant role in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.